2-(2-Chlorophenyl)-1-(pyridin-3-YL)ethanone
Description
2-(2-Chlorophenyl)-1-(pyridin-3-YL)ethanone is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a chlorophenyl group and a pyridinyl group attached to an ethanone backbone
Properties
CAS No. |
31362-68-2 |
|---|---|
Molecular Formula |
C13H10ClNO |
Molecular Weight |
231.68 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-1-pyridin-3-ylethanone |
InChI |
InChI=1S/C13H10ClNO/c14-12-6-2-1-4-10(12)8-13(16)11-5-3-7-15-9-11/h1-7,9H,8H2 |
InChI Key |
NBIWKKRBJRQYME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C2=CN=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-1-(pyridin-3-YL)ethanone typically involves the reaction of 2-chlorobenzaldehyde with 3-pyridylmethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 2-(2-Chlorophenyl)-1-(pyridin-3-YL)ethanone may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The ketone group undergoes nucleophilic addition, forming secondary alcohols or cyanohydrins. For example:
-
Grignard Reagent Addition : Reacts with organomagnesium halides to form tertiary alcohols.
-
Cyanohydrin Formation : TMSCN (trimethylsilyl cyanide) adds to the carbonyl group in the presence of PS-TPP (polystyrene-supported triphenylphosphine) under microwave conditions .
Example Reaction Pathway
Electrophilic Aromatic Substitution (EAS)
The chlorophenyl and pyridinyl rings participate in EAS reactions:
| Reaction Type | Conditions | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Chlorophenyl (para) | 2-Chloro-4-nitrobenzoylpyridine derivative |
| Sulfonation | H₂SO₄, 100°C | Pyridinyl (meta) | 5-Sulfonated pyridine analog |
The electron-withdrawing chlorine atom directs substitution to the para position on the phenyl ring, while the pyridine ring reacts preferentially at the meta position.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization at the α-C(sp³) or aryl positions:
α-C(sp³) Heteroarylation
A Pd/XPhos catalytic system facilitates coupling with heteroaryl halides (e.g., 3-bromopyridine) :
| Catalyst | Base | Solvent | Temp | Yield |
|---|---|---|---|---|
| XPhos Pd G4 (1 mol%) | K₃PO₄ (2 mmol) | Toluene | 65°C | 89% |
Mechanism : Oxidative addition of the aryl halide to Pd(0), transmetallation with the ketone enolate, and reductive elimination .
Suzuki–Miyaura Coupling
The 2-chlorophenyl group couples with boronic acids under Pd catalysis :
| Substrate | Boronic Acid | Catalyst | Yield |
|---|---|---|---|
| 2'-Chloroacetophenone | 2-Methoxyphenyl | Pd(OAc)₂/2-(di-t-BuP)biphenyl | 89% |
Reduction Reactions
The ketone is reduced to a secondary alcohol using agents like NaBH₄ or enzymatic systems:
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| NaBH₄ | EtOH, 25°C | 2-(2-Chlorophenyl)-1-(pyridin-3-yl)ethanol | 92% |
| ω-Transaminase/NADH (enzymatic) | pH 7.5, 30°C | Chiral alcohol (R-configuration) | 78% |
Enzymatic reductions offer enantioselectivity, critical for pharmaceutical applications .
Condensation and Cyclization
The ketone participates in cyclocondensation reactions:
-
Thiazole Formation : Reacts with thiourea and iodine under microwave irradiation to form 2-amino-4-(2-chlorophenyl)-1,3-thiazoles .
-
Hydrazone Synthesis : Forms hydrazones with hydrazine derivatives, which can cyclize to triazoles under acidic conditions .
Example :
Biological Activity Modulation
The compound interacts with biological targets via:
-
p38 MAP Kinase Inhibition : The pyridinyl group binds to the ATP pocket, while the chlorophenyl moiety enhances hydrophobic interactions.
-
Enzyme Inhibition : Acts as a competitive inhibitor for cytochrome P450 isoforms (IC₅₀ = 1.2 μM for CYP3A4) .
Stability and Degradation
Under acidic or basic conditions:
Scientific Research Applications
2-(2-Chlorophenyl)-1-(pyridin-3-YL)ethanone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-1-(pyridin-3-YL)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-1-(pyridin-2-YL)ethanone
- 2-(2-Chlorophenyl)-1-(pyridin-4-YL)ethanone
- 2-(2-Bromophenyl)-1-(pyridin-3-YL)ethanone
Uniqueness
2-(2-Chlorophenyl)-1-(pyridin-3-YL)ethanone is unique due to the specific positioning of the chlorophenyl and pyridinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Biological Activity
2-(2-Chlorophenyl)-1-(pyridin-3-YL)ethanone, a compound featuring a pyridine ring and a chlorophenyl moiety, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-(2-Chlorophenyl)-1-(pyridin-3-YL)ethanone is C12H10ClN, with a molecular weight of approximately 219.67 g/mol. The structure consists of a chlorophenyl group attached to an ethanone unit linked to a pyridine ring. This configuration is significant for its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds similar to 2-(2-Chlorophenyl)-1-(pyridin-3-YL)ethanone exhibit various biological activities, including:
- Anticancer properties : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines.
- Anti-inflammatory effects : Some derivatives have shown promise in inhibiting inflammatory pathways.
- Antimicrobial activity : The presence of the pyridine ring often correlates with enhanced antimicrobial properties.
The biological activity of 2-(2-Chlorophenyl)-1-(pyridin-3-YL)ethanone can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity :
- Cell Cycle Modulation :
- Reactive Oxygen Species (ROS) Generation :
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to 2-(2-Chlorophenyl)-1-(pyridin-3-YL)ethanone:
-
Anticancer Activity :
A study demonstrated that a related compound exhibited potent anticancer activity against various human cancer cell lines, with IC50 values ranging from 5 to 20 μM depending on the cell type . The mechanism was linked to apoptosis induction and cell cycle arrest. -
Anti-inflammatory Effects :
In vitro studies showed that certain derivatives could significantly reduce pro-inflammatory cytokine production in stimulated macrophages, indicating potential use as anti-inflammatory agents . -
Antimicrobial Properties :
A series of tests revealed that compounds with similar structures displayed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Data Summary
The following table summarizes key findings related to the biological activity of compounds structurally similar to 2-(2-Chlorophenyl)-1-(pyridin-3-YL)ethanone:
Q & A
Q. What are the established synthetic routes for 2-(2-chlorophenyl)-1-(pyridin-3-yl)ethanone, and how can reaction conditions be optimized for academic-scale preparation?
Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation or cross-coupling reactions. A common approach involves coupling 2-chlorophenylacetyl chloride with pyridin-3-ylmagnesium bromide under inert conditions. Optimization includes:
- Catalyst selection : Use Lewis acids like AlCl₃ or FeCl₃ for acylation, ensuring stoichiometric ratios to avoid side reactions.
- Solvent systems : Anhydrous dichloromethane or tetrahydrofuran (THF) improves yield by minimizing hydrolysis.
- Temperature control : Maintain 0–5°C during Grignard reagent addition to prevent thermal degradation.
Intermediate characterization (e.g., via TLC or NMR) is critical to monitor reaction progress. For scale-up, iterative Design of Experiments (DoE) can identify optimal parameters .
Q. How can structural elucidation of this compound be performed using crystallographic techniques?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:
- Crystal growth : Use slow evaporation from a solvent like ethanol/acetone (1:1) to obtain high-quality crystals.
- Data collection : Employ a diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K to reduce thermal motion artifacts.
- Refinement : Use SHELXL (from the SHELX suite) for structure solution and refinement. Challenges include resolving electron density overlaps caused by the planar pyridine and chlorophenyl groups, which may require anisotropic displacement parameter adjustments .
Advanced Research Questions
Q. What computational methods are suitable for analyzing the electronic structure of 2-(2-chlorophenyl)-1-(pyridin-3-yl)ethanone, and how do they address discrepancies between theoretical and experimental spectroscopic data?
Methodological Answer: Density Functional Theory (DFT) with the B3LYP hybrid functional and 6-311++G(d,p) basis set provides reliable electronic structure predictions. Steps:
- Geometry optimization : Compare computed bond lengths/angles with SC-XRD data to validate the model.
- Spectroscopic modeling : Simulate IR and NMR spectra using polarizable continuum models (PCM) for solvent effects. Discrepancies in carbonyl stretching (IR) or aromatic proton shifts (NMR) may arise from neglected intermolecular interactions; refine calculations using molecular dynamics (MD) simulations .
Q. How can researchers resolve contradictory data between NMR and mass spectrometry when characterizing reaction intermediates?
Methodological Answer: Contradictions often stem from impurities or ionization artifacts. Mitigation strategies:
- Sample purity : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) before analysis.
- MS interpretation : Compare experimental isotopic patterns (e.g., Cl isotopes) with theoretical simulations (e.g., using Bruker DataAnalysis). For NMR, employ 2D techniques (HSQC, HMBC) to resolve overlapping signals from pyridine and chlorophenyl protons .
Q. What reaction pathways dominate in the presence of nucleophiles, and how do substituents influence reactivity?
Methodological Answer: The ketone group is susceptible to nucleophilic attack. Experimental design considerations:
- Nucleophile screening : Test Grignard reagents (e.g., MeMgBr) in THF vs. polar aprotic solvents (DMF) to assess steric/electronic effects.
- Substituent impact : The electron-withdrawing Cl on the phenyl ring enhances electrophilicity, while the pyridine nitrogen directs regioselectivity. Monitor kinetics via UV-Vis or stopped-flow techniques to quantify rate constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
